2,2-Dimethyl-1,2-oxasilinan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-1,2-oxasilinan-6-one, also known as DMO, is a cyclic siloxane compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. This compound is synthesized through a multi-step process that involves the reaction of various reagents.
Wirkmechanismus
2,2-Dimethyl-1,2-oxasilinan-6-one is a cyclic siloxane compound that has a unique structure that allows it to interact with various biological molecules. The mechanism of action of 2,2-Dimethyl-1,2-oxasilinan-6-one is not fully understood, but it is believed to involve the interaction of 2,2-Dimethyl-1,2-oxasilinan-6-one with various biological molecules, including proteins, nucleic acids, and lipids. This interaction can lead to changes in the structure and function of these molecules, which can have various biological effects.
Biochemical and Physiological Effects
2,2-Dimethyl-1,2-oxasilinan-6-one has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. These effects are believed to be due to the interaction of 2,2-Dimethyl-1,2-oxasilinan-6-one with various biological molecules, which can lead to changes in their structure and function.
Vorteile Und Einschränkungen Für Laborexperimente
2,2-Dimethyl-1,2-oxasilinan-6-one has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, 2,2-Dimethyl-1,2-oxasilinan-6-one also has some limitations, including its potential toxicity and limited solubility in water.
Zukünftige Richtungen
There are several future directions for research on 2,2-Dimethyl-1,2-oxasilinan-6-one, including the synthesis of new derivatives of 2,2-Dimethyl-1,2-oxasilinan-6-one with improved chemical and biological properties, the study of the mechanism of action of 2,2-Dimethyl-1,2-oxasilinan-6-one, and the development of new applications for 2,2-Dimethyl-1,2-oxasilinan-6-one in various fields of science. Additionally, further studies are needed to determine the potential toxicity of 2,2-Dimethyl-1,2-oxasilinan-6-one and its derivatives and to develop methods for their safe use in various applications.
Synthesemethoden
The synthesis of 2,2-Dimethyl-1,2-oxasilinan-6-one involves a multi-step process that starts with the reaction of tetraethyl orthosilicate with lithium aluminum hydride, followed by the reaction of the intermediate product with trimethylsilyl chloride. The final step involves the reaction of the resulting product with acetic anhydride to form 2,2-Dimethyl-1,2-oxasilinan-6-one. This process has been optimized to achieve high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-1,2-oxasilinan-6-one has been extensively studied for its potential applications in various fields of science, including material science, organic chemistry, and biomedicine. In material science, 2,2-Dimethyl-1,2-oxasilinan-6-one has been used as a building block for the synthesis of various polymers and nanomaterials. In organic chemistry, 2,2-Dimethyl-1,2-oxasilinan-6-one has been used as a reagent for the synthesis of various organic compounds. In biomedicine, 2,2-Dimethyl-1,2-oxasilinan-6-one has been studied for its potential as a drug delivery system due to its unique chemical properties.
Eigenschaften
CAS-Nummer |
15129-96-1 |
---|---|
Molekularformel |
C6H12O2Si |
Molekulargewicht |
144.24 g/mol |
IUPAC-Name |
2,2-dimethyloxasilinan-6-one |
InChI |
InChI=1S/C6H12O2Si/c1-9(2)5-3-4-6(7)8-9/h3-5H2,1-2H3 |
InChI-Schlüssel |
SGUUUWRDDYWFOC-UHFFFAOYSA-N |
SMILES |
C[Si]1(CCCC(=O)O1)C |
Kanonische SMILES |
C[Si]1(CCCC(=O)O1)C |
Synonyme |
2,2-Dimethyl-1,2-oxasilinan-6-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.